molecular formula C24H16N2O7 B434573 [2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate CAS No. 352005-36-8

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B434573
CAS No.: 352005-36-8
M. Wt: 444.4g/mol
InChI Key: CFKWYTPMTIGOFV-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, methylphenyl, and isoindole carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate to form the intermediate 3-nitrophenyl-2-oxoethyl acetate. This intermediate is then reacted with 2-methylphenylamine to form the desired product under controlled conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and isoindole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted isoindole and nitrophenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the isoindole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups and the isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

352005-36-8

Molecular Formula

C24H16N2O7

Molecular Weight

444.4g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H16N2O7/c1-14-5-2-3-8-20(14)25-22(28)18-10-9-16(12-19(18)23(25)29)24(30)33-13-21(27)15-6-4-7-17(11-15)26(31)32/h2-12H,13H2,1H3

InChI Key

CFKWYTPMTIGOFV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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